N'-hydroxyhexanimidamide
Overview
Description
N’-hydroxyhexanimidamide: is an organic compound with the molecular formula C₆H₁₄N₂O It is a derivative of hexanimidamide, featuring a hydroxyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-hydroxyhexanimidamide typically involves the reaction of hexanimidamide with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydroxylamine derivative. The reaction can be represented as follows:
Hexanimidamide+Hydroxylamine→N’-hydroxyhexanimidamide
Industrial Production Methods: Industrial production of N’-hydroxyhexanimidamide may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: N’-hydroxyhexanimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form hexanimidamide.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hexanimidamide.
Substitution: Formation of substituted hexanimidamide derivatives.
Scientific Research Applications
Chemistry: N’-hydroxyhexanimidamide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various heterocyclic compounds and other complex molecules.
Biology: In biological research, N’-hydroxyhexanimidamide is studied for its potential as an enzyme inhibitor. It is used in the development of assays to study enzyme activity and inhibition.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents. It is also explored for its antimicrobial properties.
Industry: N’-hydroxyhexanimidamide finds applications in the production of specialty chemicals and materials. It is used in the formulation of coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of N’-hydroxyhexanimidamide involves its interaction with specific molecular targets. The hydroxyl group plays a crucial role in binding to active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, influencing cellular processes and pathways.
Comparison with Similar Compounds
Hexanimidamide: The parent compound without the hydroxyl group.
N-hydroxyhexanimidamide: A closely related compound with similar properties.
Hydroxylamine derivatives: Compounds with similar functional groups and reactivity.
Uniqueness: N’-hydroxyhexanimidamide is unique due to the presence of both the hydroxyl and amidine functional groups. This combination imparts distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Biological Activity
N'-Hydroxyhexanimidamide is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula CHNO. Its structure includes a hydroxyl group attached to a hexanimidamide backbone, which contributes to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is known to function as a reactive metabolite that can covalently bind to nucleic acids and proteins, leading to potential cytotoxic effects. This reactivity is enhanced by the formation of electrophilic species through metabolic transformations, which can result in cellular damage and various side effects, including hepatotoxicity and hypersensitivity reactions .
Inhibition of Enzymes
Research indicates that compounds similar to this compound exhibit inhibitory activity against several key enzymes involved in disease processes:
- Histone Deacetylases (HDACs) : These enzymes are crucial in regulating gene expression and are targets for cancer therapy. Inhibition of HDACs can lead to altered cellular proliferation and apoptosis .
- Matrix Metalloproteinases (MMPs) : These enzymes are involved in extracellular matrix remodeling and are implicated in cancer metastasis. Compounds with N-hydroxy groups have shown promise in inhibiting MMP activity .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound and related compounds:
1. Anticancer Activity
A study conducted on various hydroxamic acid derivatives, including this compound, demonstrated significant cytotoxic effects against several cancer cell lines. The IC values were reported below 10 μM, indicating potent anticancer properties .
2. Antimicrobial Effects
Another investigation revealed that this compound exhibited notable antibacterial activity against strains such as Staphylococcus aureus. The compound's mechanism involved disruption of bacterial cell wall synthesis, leading to cell lysis .
Properties
IUPAC Name |
N'-hydroxyhexanimidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-2-3-4-5-6(7)8-9/h9H,2-5H2,1H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBNKCXUNJXJEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00394219 | |
Record name | N'-hydroxyhexanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00394219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108724-16-9 | |
Record name | N-Hydroxyhexanimidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108724-16-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N'-hydroxyhexanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00394219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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